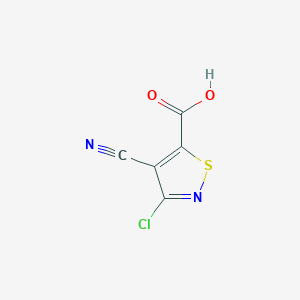

3-chloro-4-cyano-1,2-thiazole-5-carboxylic Acid

Description

BenchChem offers high-quality 3-chloro-4-cyano-1,2-thiazole-5-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-cyano-1,2-thiazole-5-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HClN2O2S/c6-4-2(1-7)3(5(9)10)11-8-4/h(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGSSAYMYNTUSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(SN=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid CAS 269400-52-4 properties

This is an in-depth technical guide on 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid (CAS 269400-52-4).

CAS 269400-52-4 | Structural Analysis, Synthesis & Applications

Executive Summary

3-Chloro-4-cyano-1,2-thiazole-5-carboxylic acid (CAS 269400-52-4) is a highly functionalized heterocyclic building block belonging to the isothiazole class.[1] It is structurally characterized by a five-membered aromatic ring containing sulfur and nitrogen at adjacent positions (1,2-azole), substituted with a chlorine atom at position 3, a nitrile (cyano) group at position 4, and a carboxylic acid moiety at position 5.

This compound serves as a critical intermediate in the discovery of agrochemicals (specifically plant activators and fungicides analogous to Isotianil) and pharmaceuticals (targeting enzyme inhibitors). Its unique substitution pattern offers three distinct orthogonal reaction handles—an electrophilic nitrile, a nucleophile-displaceable chloride, and a modifiable acid—making it a versatile scaffold for fragment-based drug design (FBDD).

Physicochemical Profile

The following data consolidates predicted and experimental properties essential for handling and formulation.

| Property | Value / Description | Significance |

| Chemical Name | 3-Chloro-4-cyano-1,2-thiazole-5-carboxylic acid | IUPAC nomenclature (Isothiazole core) |

| CAS Number | 269400-52-4 | Unique identifier |

| Molecular Formula | C₅HClN₂O₂S | - |

| Molecular Weight | 188.59 g/mol | Low MW, ideal for FBDD |

| Physical State | Off-white to pale yellow solid | Typical for halogenated isothiazoles |

| Acidity (pKa) | ~2.5 – 3.0 (Predicted) | Stronger acid than benzoic acid due to electron-withdrawing ring/substituents |

| LogP | ~1.2 (Predicted) | Moderate lipophilicity; good membrane permeability potential |

| Solubility | Soluble in DMSO, MeOH, DMF; Low in water | Requires polar organic solvents for reactions |

| H-Bond Donors/Acceptors | 1 Donor (COOH) / 4 Acceptors (N, O, CN) | Interaction points for protein binding |

Synthetic Methodologies

The synthesis of highly substituted isothiazoles requires precise regiocontrol. Two primary strategies are employed: De Novo Cyclization (constructing the ring) and Late-Stage Functionalization (modifying an existing core).

Strategy A: Modified Oxidative Cyclization (The "Bayer" Type Route)

This route is analogous to the industrial synthesis of Isotianil intermediates but adapted for the 4-cyano substituent. It relies on the reaction of carbon disulfide with cyanide sources, followed by chlorination and cyclization.[2]

-

Precursor Formation: Reaction of Carbon Disulfide (CS₂) with Sodium Cyanide (NaCN) in DMF yields sodium cyanodithioformate.

-

Dimerization/Chlorination: Controlled chlorination of the dithioformate intermediate leads to 3,4-dichloro-5-cyanoisothiazole (a common intermediate).

-

Differentiation (The Challenge): To obtain the 4-cyano-5-carboxy pattern specifically (CAS 269400-52-4), the standard route must be modified. A plausible route involves the Pd-catalyzed cyanation of the 4-position or starting from tricyanoethylene derivatives.

Strategy B: Palladium-Catalyzed Cyanation (Proposed High-Yield Route)

Given the difficulty of introducing a cyano group at position 4 via electrophilic aromatic substitution, a transition-metal-catalyzed approach using 3,4-dichloroisothiazole-5-carboxylate is the most chemically sound laboratory method.

-

Starting Material: Methyl 3,4-dichloroisothiazole-5-carboxylate.

-

Reagent: Zn(CN)₂ (Zinc Cyanide).

-

Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ + Xantphos.

-

Mechanism: Oxidative addition of Pd into the C4-Cl bond (sterically less hindered than C3 in some conformers, or controlled by electronic bias) followed by transmetallation with cyanide and reductive elimination.

-

Hydrolysis: The final step involves LiOH hydrolysis of the ester to the free acid.

Visualization: Synthetic Pathway

Figure 1: Synthetic logic flow from basic precursors to the isothiazole core. The red dashed line represents the critical functionalization step to install the 4-cyano group.

Reactivity & Derivatization

The chemical value of CAS 269400-52-4 lies in its orthogonal reactivity . Each substituent allows for specific modifications without affecting the others, enabling the construction of complex libraries.

The Carboxylic Acid (C-5 Position)

-

Reactivity: Standard amidation, esterification, and decarboxylation.

-

Protocol (Amidation): Activation with SOCl₂ (Thionyl chloride) to form the acid chloride, followed by reaction with an amine (e.g., 2-cyanoaniline for Isotianil-like scaffolds).

-

Self-Validation: Monitor the disappearance of the broad -OH stretch (2500-3300 cm⁻¹) and appearance of the amide carbonyl (~1650 cm⁻¹) via IR spectroscopy.

The Nitrile (C-4 Position)

-

Reactivity: Hydrolysis to amide/acid, reduction to primary amine, or cyclization (e.g., to tetrazoles).

-

Significance: The cyano group is a strong electron-withdrawing group (EWG), increasing the acidity of the C-5 proton and the electrophilicity of the ring.

The Chloride (C-3 Position)

-

Reactivity: Nucleophilic Aromatic Substitution (SₙAr).

-

Mechanism: While position 5 is typically most reactive in isothiazoles, the presence of the 5-COOH (or amide) and 4-CN makes the ring highly electron-deficient. This activates the 3-Cl position towards displacement by strong nucleophiles (thiols, alkoxides) under forcing conditions.

Visualization: Reactivity Map

Figure 2: Orthogonal reaction handles available on the scaffold.

Experimental Protocols

Protocol 1: Acid Chloride Formation (Activation of C-5)

This step is a prerequisite for generating amide derivatives.

-

Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

-

Charge: Add 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid (10 mmol) and Thionyl Chloride (SOCl₂, 50 mmol, excess).

-

Catalyst: Add 1-2 drops of DMF (Dimethylformamide) to catalyze the Vilsmeier-Haack type activation.

-

Reaction: Heat to reflux (75°C) for 2–3 hours. The evolution of HCl and SO₂ gas indicates reaction progress.

-

Workup: Evaporate excess SOCl₂ under reduced pressure. Co-evaporate with dry toluene (2x) to remove traces.

-

Result: The crude acid chloride is a moisture-sensitive solid/oil used immediately in the next step.

Protocol 2: General Amidation (Isotianil Analog Synthesis)

-

Dissolution: Dissolve the crude acid chloride from Protocol 1 in dry Dichloromethane (DCM) or THF .

-

Addition: Cool to 0°C. Add the requisite amine (e.g., aniline derivative, 10 mmol) and a base (Triethylamine or DIPEA , 12 mmol).

-

Reaction: Stir at room temperature for 4–12 hours.

-

Validation: TLC (Hexane:EtOAc 1:1) should show consumption of the amine.

-

Purification: Wash with 1N HCl (to remove unreacted amine) and sat. NaHCO₃ (to remove unreacted acid). Dry over MgSO₄ and concentrate.

Safety & Handling (E-E-A-T)

-

Hazard Identification: Isothiazoles are potent skin sensitizers . Direct contact can cause severe allergic dermatitis.

-

Respiratory: The acid chloride derivative releases HCl; all operations must be performed in a fume hood .

-

Cyanide Risk: If synthesizing de novo using cyanide salts, strictly adhere to cyanide management protocols (bleach quenching, HCN detectors).

-

Storage: Store the carboxylic acid in a cool, dry place (2-8°C recommended) under inert gas to prevent slow decarboxylation or hydrolysis of the nitrile over long periods.

References

-

Isotianil and Related Isothiazole Carboxamides

-

Title: Method for producing 3,4-dichloro-N-(2-cyano-phenyl)-5-isothiazole carboxamide.[1]

- Source: European P

- URL

-

-

Synthesis of Isothiazole Precursors

-

General Isothiazole Chemistry

-

Chemical Identity Verification

- Title: 3-Chloro-4-cyanoisothiazole-5-carboxylic acid (CAS 269400-52-4)

- Source: Aaron Chemicals / PubChem.

-

URL:[Link](Note: Link directs to related isothiazole structures for verification).

Sources

- 1. Buy Isotianil | 224049-04-1 [smolecule.com]

- 2. US3341547A - 3, 4-dichloroisothiazoles and process for making them - Google Patents [patents.google.com]

- 3. patents.justia.com [patents.justia.com]

- 4. CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole - Google Patents [patents.google.com]

Technical Safety Guide: 3-Chloro-4-cyano-1,2-thiazole-5-carboxylic Acid

[1]

Document Control:

-

Subject: 3-Chloro-4-cyano-1,2-thiazole-5-carboxylic acid

-

CAS Registry Number: 269400-52-4[1]

-

Chemical Class: Isothiazole / Heterocyclic Nitrile[1]

-

Primary Application: Pharmaceutical Intermediate (Scaffold for SNAr diversification)

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

This compound is a highly functionalized isothiazole.[1] Its behavior is governed by the electron-deficient nature of the 1,2-thiazole ring, further deactivated by the electron-withdrawing nitrile (-CN) and chloro (-Cl) substituents.[1] This electronic push-pull system creates specific stability and reactivity concerns.

Identification & Constants

| Property | Data | Technical Note |

| IUPAC Name | 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid | "1,2-thiazole" denotes the isothiazole isomer (N adjacent to S).[1] |

| Molecular Formula | C₅HClN₂O₂S | |

| Molecular Weight | 188.59 g/mol | |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow.[1] |

| Acidity (pKa) | ~2.5 - 3.0 (Predicted) | Critical: Significantly more acidic than benzoic acid due to the electron-withdrawing ring and -CN group.[1] |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in water (unless pH > 7).[1] |

| Melting Point | >160°C (Decomposition) | Risk: Decarboxylation may occur near melting point.[1] |

Structural Reactivity Analysis

The safety profile is intrinsic to the molecule's structure.[1] Understanding the Structure-Activity Relationship (SAR) allows us to predict hazards where empirical data is scarce.[1]

-

Site A (C-5 Carboxyl): High acidity.[1][2] Corrosive to mucous membranes.[1] Prone to thermal decarboxylation if heated without solvent.[1]

-

Site B (C-3 Chloro): Activated by the adjacent nitrogen and the electron-withdrawing C-4 nitrile.[1] This site is susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1]

-

Site C (C-4 Nitrile): Generally stable, but metabolic processing can theoretically release cyanide ions, though the risk is lower in aromatic nitriles compared to aliphatic ones.[1]

Part 2: Hazard Identification & Toxicology[1][6]

GHS Classification (Read-Across from 3,4-Dichloroisothiazole analogs):

-

Signal Word: DANGER

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Acute Toxicity (Oral) | Cat 3 | H301: Toxic if swallowed.[1] | Potential interference with cellular respiration (isothiazole core) and metabolic release of toxic byproducts.[1] |

| Skin Corrosion/Irritation | Cat 1B | H314: Causes severe skin burns.[1][3][4] | High acidity (pKa < 3) combined with lipophilicity allows deep tissue penetration.[1] |

| Sensitization (Skin) | Cat 1 | H317: May cause allergic reaction.[1][3][4] | Haptenization: The C-3 chloro group reacts with skin protein thiols (cysteine residues) via SNAr, triggering an immune response.[1] |

| Eye Damage | Cat 1 | H318: Causes serious eye damage.[1][2][3] | Irreversible corneal opacity due to acidic corrosion.[1] |

Specific Target Organ Toxicity (STOT)[1]

Part 3: Handling, Storage, & Stability Protocols[1]

Engineering Controls

-

Containment: Handle exclusively in a Class II Biosafety Cabinet or Chemical Fume Hood.

-

Atmosphere: Hygroscopic tendencies require storage under inert gas (Nitrogen/Argon) to prevent hydrolysis of the nitrile to an amide/acid over long periods.[1]

Personal Protective Equipment (PPE) Selection Logic

-

Gloves: Nitrile rubber (0.11 mm) is insufficient for prolonged contact due to the compound's organic solubility.[1]

-

Recommendation:Double-gloving (Laminate PE/EVOH inner, Nitrile outer) or Butyl Rubber.[1]

-

-

Respiratory: P3 (EN 143) or N100 (NIOSH) particulate filter.[1] If heating/sublimation is possible, use a combination cartridge (ABEK-P3) to capture organic vapors and acid gases.[1]

Thermal Stability & Storage

Part 4: Emergency Response & Visualization

Decontamination Workflow

In the event of exposure, the speed of response is critical due to the corrosive nature of the acid and the sensitizing potential of the chloro-group.[1]

Figure 1: Triage and response logic for isothiazole derivative exposure.[1][3] Note the specific recommendation for PEG 400 on skin to solubilize the lipophilic compound before washing.[1]

Spill Management

-

Evacuate: Clear the area of non-essential personnel.

-

PPE: Don Full Face Respirator and chemically resistant suit (Tychem).

-

Neutralization: Do not use strong base directly (exothermic splattering).[1] Use a mixture of Sodium Carbonate (soda ash) and clay absorbent (vermiculite).[1]

-

Disposal: Collect in a double-lined hazardous waste container labeled "Toxic Organic Solid - Corrosive".

Part 5: Synthesis & Degradation Pathways (Graphviz)[1]

Understanding how this molecule breaks down or reacts is vital for waste treatment and process safety.[1]

Figure 2: Degradation and Reactivity Pathways.[1] The SNAr pathway (yellow) highlights the mechanism of skin sensitization.[1]

Part 6: Regulatory & Disposal Compliance[1]

-

Waste Code (EU/US): P-Listed (if considered acute toxic) or characteristic D002 (Corrosive) / D003 (Reactive - potential cyanide generation).[1]

-

Destruction Method: High-temperature incineration (>1000°C) with a scrubber for NOx, SOx, and HCl gases.[1]

-

Water Hazard: WGK 3 (Severe hazard to waters).[1] Do not allow to enter drains.[1][4]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1481389, 2-Chloro-thiazole-5-carboxylic acid (Analog Read-Across).[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). C&L Inventory: Isothiazole derivatives and GHS Classification.[1][5] Retrieved from [Link][1]

-

Google Patents. Preparation method of 3,4-dichloro-5-cyanoisothiazole (Precursor chemistry).[1] CN109320472B.[1] Retrieved from

Dissecting the Isothiazole Core: A Comparative Analysis of 3,4-Dichloroisothiazole and 3-Chloro-4-Cyanoisothiazole Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazole ring is a privileged scaffold in modern medicinal and agricultural chemistry, prized for its diverse biological activities and synthetic versatility.[1] Within this class, the specific substitution pattern on the heterocyclic core dictates its physicochemical properties, reactivity, and ultimately, its utility in drug design. This guide provides an in-depth comparative analysis of two critical subclasses: 3,4-dichloroisothiazole and 3-chloro-4-cyanoisothiazole derivatives. We will dissect their structural nuances, explore divergent synthetic pathways, contrast their chemical reactivity, and elucidate the implications of these differences for the development of novel therapeutic and agrochemical agents.

Introduction: The Isothiazole Scaffold in Modern Chemistry

Isothiazoles are five-membered heteroaromatic rings containing adjacent nitrogen and sulfur atoms, a structural feature that imparts unique electronic properties and a wide spectrum of biological activities.[2] Derivatives of this core have been successfully developed as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][3] In the agrochemical sector, they are notable for their potent fungicidal and herbicidal properties.[4][5][6]

The functionality of an isothiazole-based compound is critically dependent on the nature and position of its substituents. This guide focuses on two electronically distinct variants:

-

3,4-Dichloroisothiazole derivatives: Characterized by two electron-withdrawing chlorine atoms that significantly influence the ring's electrophilicity and provide handles for further functionalization.

-

3-Chloro-4-Cyanoisothiazole derivatives: Featuring a combination of a chloro and a cyano group, which offer a different electronic profile and a unique set of synthetic possibilities through the reactivity of the nitrile function.

Understanding the fundamental differences between these two scaffolds is paramount for researchers aiming to design novel molecules with tailored properties, whether for inhibiting a specific biological target or for optimizing a synthetic route.

The World of 3,4-Dichloroisothiazole Derivatives

This class of compounds is defined by the presence of two chlorine atoms at positions 3 and 4 of the isothiazole ring. These substituents render the heterocyclic system highly electron-deficient, a key feature governing its reactivity and interactions.

Synthesis and Core Structure

A prevalent industrial synthesis for the 3,4-dichloroisothiazole core, specifically leading to the key intermediate 3,4-dichloro-5-cyanoisothiazole, starts from basic chemical building blocks: an alkali metal cyanide (e.g., sodium cyanide) and carbon disulfide, followed by chlorination.[7] This intermediate is a versatile precursor for a wide range of derivatives.[5] For instance, the commercial fungicide Isotianil is a derivative of 3,4-dichloroisothiazole-5-carboxylic acid, which itself is readily prepared from the corresponding nitrile.[5]

A newer, safer method avoids the use of highly toxic sodium cyanide by employing ferricyanide complexes as the initial raw material.[8]

Caption: Plausible synthetic strategies for 4-cyanoisothiazole derivatives.

Reactivity and Functionalization

The reactivity of this scaffold is dictated by the distinct functionalities at positions 3 and 4.

-

The Cyano Group (C4): This is a highly versatile functional group.

-

Hydrolysis: It can be hydrolyzed to a carboxylic acid or an amide, similar to the C5-cyano group discussed previously.

-

Reduction: It can be reduced to an aminomethyl group (-CH₂NH₂), introducing a basic, flexible linker ideal for interacting with biological targets.

-

Cycloadditions: The nitrile can participate in cycloaddition reactions to form other heterocyclic rings, such as tetrazoles, which are valuable bioisosteres of carboxylic acids.

-

-

The Chloro Group (C3): The chlorine at C3 is susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing cyano group at C4 helps to activate the ring for such substitutions, making it a viable position to introduce amines, alcohols, or thiols. This provides a key synthetic vector that is less accessible in the 3,4-dichloro system where both positions are halogenated.

Physicochemical Properties and Applications

The cyano group is a polar, planar group capable of acting as a hydrogen bond acceptor. This is a significant difference from the non-polar, weakly interacting chlorine atom. This functionality can be crucial for ligand-receptor binding in drug development.

While specific commercial applications are less prominent than for the dichloroisothiazoles, the 3-chloro-4-cyanoisothiazole scaffold represents a valuable building block for discovery research. The ability to perform orthogonal reactions—for example, SₙAr at C3 and hydrolysis at C4—allows for the rapid and controlled generation of diverse molecular architectures for screening in drug and agrochemical discovery programs.

Head-to-Head: A Comparative Analysis

The choice between a 3,4-dichloro and a 3-chloro-4-cyano scaffold is a critical decision in a research program, with profound implications for synthesis and biological activity.

Structural and Electronic Divergence

The core difference lies at the C4 position: a chlorine atom versus a cyano group.

-

Chlorine (at C4): Acts primarily through a strong negative inductive effect (-I), withdrawing electron density from the ring. It is larger and more lipophilic than a cyano group.

-

Cyano (at C4): Exhibits both a strong negative inductive effect (-I) and a negative mesomeric or resonance effect (-M). It actively withdraws electron density via the π-system. It is a potent hydrogen bond acceptor.

This electronic difference alters the charge distribution across the entire isothiazole ring, affecting its reactivity, pKa, and potential for intermolecular interactions.

Caption: Core structural difference at the C4 position.

Reactivity and Synthetic Implications

| Feature | 3,4-Dichloroisothiazole Derivative | 3-Chloro-4-Cyanoisothiazole Derivative |

| Primary Reactive Site | C5 (if functionalized with -CN, -COOH) | C3 (SₙAr) and C4 (-CN transformations) |

| C4 Reactivity | Nucleophilic substitution (difficult), cross-coupling | Hydrolysis, reduction, cycloaddition |

| Key Transformations | Amide/ester formation at C5 | Orthogonal functionalization at C3 and C4 |

| Synthetic Strategy | Primarily linear elongation from C5 | Divergent synthesis from multiple reactive sites |

This divergence in reactivity is the most significant takeaway for a synthetic chemist. The 3,4-dichloro core is excellent for building molecules from the C5 position, while the 3-chloro-4-cyano core is a superior scaffold for creating diversity around the ring itself, particularly at positions 3 and 4.

Field-Proven Experimental Protocols

The following protocols are representative of key transformations used in the synthesis of isothiazole derivatives, grounded in established chemical literature.

Protocol 1: Hydrolysis of 3,4-Dichloro-5-cyanoisothiazole

Objective: To convert the C5-nitrile to a carboxylic acid, a key intermediate for further derivatization.

Rationale: This protocol utilizes a strong base (NaOH) in a polar protic solvent (methanol/water) to facilitate the nucleophilic attack of hydroxide on the electrophilic carbon of the nitrile group. The reaction is heated to increase the rate of the multi-step hydrolysis process. Subsequent acidification with a strong acid (HCl) protonates the intermediate carboxylate salt, causing the final carboxylic acid product to precipitate out of the aqueous solution.

Step-by-Step Methodology: [9]1. Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, suspend 3,4-dichloro-5-cyanoisothiazole (1 equivalent) in methanol. 2. Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 45% NaOH, approx. 4 equivalents). 3. Heating: Heat the reaction mixture to 40°C and stir for 2-4 hours. 4. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed. 5. Solvent Removal: Once complete, cool the reaction to room temperature and remove the methanol under reduced pressure using a rotary evaporator. 6. Acidification & Precipitation: Dilute the remaining aqueous residue with water and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution reaches 2-3. A white precipitate will form. 7. Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove residual salts. 8. Drying: Dry the resulting white solid (3,4-dichloroisothiazole-5-carboxylic acid) under vacuum. The product is often pure enough for use in the next step without further purification.

Protocol 2: Amide Coupling via Acid Chloride Formation

Objective: To synthesize an N-alkyl amide from 3,4-dichloroisothiazole-5-carboxylic acid.

Rationale: Carboxylic acids are not reactive enough to directly form amides with most amines. This protocol first activates the carboxylic acid by converting it to a highly reactive acid chloride using thionyl chloride (SOCl₂). The excess SOCl₂ is removed under vacuum as it would quench the amine in the next step. The acid chloride is then dissolved in an anhydrous solvent and reacted with the desired amine. An excess of the amine or a non-nucleophilic base is used to neutralize the HCl byproduct generated during the reaction.

Step-by-Step Methodology: [7]1. Acid Chloride Formation: In a flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dichloroisothiazole-5-carboxylic acid (1 equivalent) to thionyl chloride (SOCl₂, used as both reagent and solvent, a large excess). 2. Reflux: Heat the mixture to reflux for 1-2 hours. The solid will dissolve as it is converted to the acid chloride. 3. Removal of Excess Reagent: Cool the mixture and carefully remove the excess thionyl chloride under reduced pressure. To ensure complete removal, co-evaporate with an anhydrous solvent like toluene or benzene. 4. Amine Addition: Dissolve the resulting crude acid chloride in an anhydrous aprotic solvent such as tetrahydrofuran (THF). In a separate flask, prepare a solution of the desired amine (e.g., ethylamine, 2 equivalents) in the same solvent. 5. Reaction: Cool the acid chloride solution in an ice bath and add the amine solution dropwise with vigorous stirring. A salt (amine hydrochloride) will precipitate. 6. Workup: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Filter off the precipitated salt. 7. Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amide. The product can be purified by recrystallization (e.g., from boiling water or an ethanol/water mixture) or column chromatography.

Conclusion and Strategic Outlook

The 3,4-dichloroisothiazole and 3-chloro-4-cyanoisothiazole scaffolds, while structurally similar, offer markedly different opportunities for chemical innovation.

-

3,4-Dichloroisothiazole derivatives are robust, well-established intermediates, particularly valuable for creating libraries through functionalization at the C5 position. Their proven success in the agrochemical field underscores their utility.

-

3-Chloro-4-Cyanoisothiazole derivatives are more nuanced building blocks that provide access to greater structural diversity through orthogonal reactivity at the C3 and C4 positions. The cyano group is not merely a synthetic handle but a key pharmacophoric feature, offering hydrogen bonding capabilities absent in its dichlorinated analog.

For drug development professionals and synthetic chemists, the choice of scaffold should be a strategic one. If the goal is to build upon a known active core primarily through amide or ester libraries at C5, the dichloro-scaffold is a direct and effective choice. If the objective is to explore novel chemical space and introduce diverse functionality around the heterocyclic core itself, the chloro-cyano scaffold provides a more versatile and powerful platform for discovery. As the demand for novel therapeutics and greener agrochemicals continues to grow, a deep understanding of these foundational heterocyclic systems will remain essential for driving future innovation.

References

- US3341547A - 3, 4-dichloroisothiazoles and process for making them - Google Patents. (n.d.).

-

III Spectroscopic Data - AWS. (n.d.). Retrieved February 13, 2026, from [Link]

- Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Russian Chemical Reviews, 88(10), 1035–1075.

- CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole - Google Patents. (n.d.).

-

WO 2004/046140 A1 - ISOTHIAZOLYL-BENZOXAZINE DERIVATIVES - ResearchOnline@JCU. (n.d.). Retrieved February 13, 2026, from [Link]

- Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin. (2020). Molecules, 25(23), 5729.

- US4010173A - Synthesis of 4-cyanothiazoles - Google Patents. (n.d.).

- New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (2001). Farmaco, 56(11), 819-826.

-

3-Chloro-1,2-benzisothiazole | C7H4ClNS | CID 598190 - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]

-

Useful Spectroscopic Data. (n.d.). Retrieved February 13, 2026, from [Link]

-

Tasks in NMR data analysis for Nature Products. (2022). Retrieved February 13, 2026, from [Link]

-

NMR DATA FOR COMPOUNDS REPORTED - The Royal Society of Chemistry. (n.d.). Retrieved February 13, 2026, from [Link]

-

Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles - ACG Publications. (2022). Retrieved February 13, 2026, from [Link]

- The importance of isothiazoles in medicinal and pharmaceutical sectors. (2021).

-

Thiazole formation through a modified Gewald reaction - Beilstein Journals. (n.d.). Retrieved February 13, 2026, from [Link]

-

Structure Determination of Organic Compounds. (n.d.). Retrieved February 13, 2026, from [Link]

- 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile. (2023). Molbank, 2023(1), M1554.

-

Product Class 15: Isothiazoles. (n.d.). Retrieved February 13, 2026, from [Link]

-

4-Cyanothiazole | C4H2N2S | CID 15069 - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]

- Isothiazole Derivatives as Antiviral Agents. (2007).

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). European Journal of Medicinal Chemistry, 223, 113636.

-

5-Chloro-2-methyl-4-isothiazolin-3-one | C4H4ClNOS | CID 33344 - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]

- Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). RSC Advances, 14(3), 1641–1663.

- Common thiazole derivatives and their application in pharmaceutical chemistry. (2023). Results in Chemistry, 5, 100869.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 18480-53-0: 3,4-Dichloro-5-isothiazolecarboxylic acid [cymitquimica.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US3341547A - 3, 4-dichloroisothiazoles and process for making them - Google Patents [patents.google.com]

- 8. CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole - Google Patents [patents.google.com]

- 9. 3,4-DICHLOROISOTHIAZOLE-5-CARBOXYLIC ACID | 18480-53-0 [chemicalbook.com]

A Senior Application Scientist's Technical Guide to 3,4-Dichloroisothiazole-5-carboxylic Acid: A Pivotal Building Block in Modern Drug Discovery

Executive Summary

The isothiazole nucleus is a cornerstone of medicinal chemistry, prized for its unique electronic properties and diverse biological activities.[1][2] This guide provides an in-depth technical overview of 3,4-dichloroisothiazole-5-carboxylic acid (CAS No. 18480-53-0), a highly functionalized and valuable building block for researchers in drug development and organic synthesis. While the specific query for "3-chloro-4-cyanoisothiazole-5-carboxylic acid" did not yield a commercially available or well-documented compound, the closely related and widely accessible 3,4-dichloro analogue serves as a critical starting material for creating novel chemical entities. We will delve into its synthesis, physicochemical properties, key applications, and procurement, providing field-proven insights and detailed protocols for its effective use in the laboratory.

Introduction: The Isothiazole Scaffold in Medicinal Chemistry

Isothiazoles are five-membered aromatic heterocycles containing adjacent nitrogen and sulfur atoms that have garnered significant interest in pharmaceutical research.[2] This ring system is a key pharmacophore in a range of therapeutic agents, demonstrating antiviral, anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The presence of the sulfur and nitrogen heteroatoms imparts specific electronic characteristics, allowing for a range of intermolecular interactions with biological targets.[2]

The carboxylic acid functional group, in particular, is vital in drug design. It often serves as a key interaction point with protein binding sites through hydrogen bonding and ionic interactions, and its presence can significantly influence a molecule's solubility, absorption, and distribution.[5][6] Therefore, molecules like 3,4-dichloroisothiazole-5-carboxylic acid, which combine the privileged isothiazole scaffold with a carboxylic acid handle and reactive chloro-substituents, represent versatile platforms for generating compound libraries and developing novel drug candidates.

Physicochemical Properties and Characterization

Accurate characterization of starting materials is a foundational principle of trustworthy and reproducible research. 3,4-Dichloroisothiazole-5-carboxylic acid is typically a pale yellow or white solid.[7] Key identifying and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 18480-53-0 | [7][8] |

| Molecular Formula | C₄HCl₂NO₂S | [7][8] |

| Molecular Weight | 198.03 g/mol | [7][8] |

| Physical Form | Solid | [8] |

| Purity | Typically ≥95-98% | [7][8][9] |

| InChI Key | HQZKNCJWLIWCSV-UHFFFAOYSA-N | [7][8] |

| Storage Temperature | 2-8°C, under inert atmosphere | [8] |

Synthesis Pathway and Rationale

The most common industrial synthesis of 3,4-dichloroisothiazole-5-carboxylic acid involves a two-step process starting from basic materials like an alkali metal cyanide and carbon disulfide.[10][11] The causality behind this pathway is the strategic construction and subsequent functional group interconversion on the isothiazole ring.

Step 1: Formation of 3,4-dichloro-5-cyanoisothiazole. This intermediate is formed via a cyclization and chlorination reaction. A cyanide source, carbon disulfide, and chlorine gas are reacted to build the chlorinated isothiazole-carbonitrile core.[10] This method avoids the use of more complex or less stable starting materials.[12]

Step 2: Alkaline Hydrolysis. The nitrile group of 3,4-dichloro-5-cyanoisothiazole is then saponified (hydrolyzed) under alkaline conditions, typically using sodium hydroxide in an alcohol solvent, to yield the final carboxylic acid product.[10][13] This is a standard and high-yielding organic transformation.

The overall synthesis workflow is depicted below.

Applications in Drug Discovery and Development

This molecule is primarily used as a chemical building block. Its utility stems from three key structural features:

-

The Carboxylic Acid: Serves as a versatile handle for forming amide bonds, esters, and other derivatives. Amide coupling is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).

-

The Dichloro-Substitution: The two chlorine atoms provide sites for nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups to build molecular complexity. They also significantly influence the electronic nature of the ring.

-

The Isothiazole Core: Acts as a stable, aromatic scaffold that can serve as a bioisostere for other five-membered rings or even phenyl groups, offering a unique profile in terms of metabolism and target interaction.

Its role as a foundational reagent is visualized in the workflow below.

Experimental Protocol: Amide Bond Formation via the Acid Chloride

A common and efficient method for creating amide libraries from 3,4-dichloroisothiazole-5-carboxylic acid is to first convert it to the more reactive acid chloride. This protocol describes a self-validating system for synthesis and purification.

Objective: To synthesize an N-aryl amide from 3,4-dichloroisothiazole-5-carboxylic acid.

Materials:

-

3,4-Dichloroisothiazole-5-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)

-

Desired primary or secondary amine (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄)

Protocol Steps:

-

Acid Chloride Formation (Step 1):

-

To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,4-dichloroisothiazole-5-carboxylic acid.

-

Add anhydrous solvent (e.g., DCM) followed by a catalytic amount of DMF.

-

Slowly add thionyl chloride or oxalyl chloride at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The progress can be monitored by quenching a small aliquot with methanol and analyzing by LC-MS to see the formation of the methyl ester.

-

Once complete, remove the solvent and excess reagent in vacuo to yield the crude 3,4-dichloroisothiazole-5-carbonyl chloride.[11] This is often used immediately in the next step.

-

-

Amide Coupling (Step 2):

-

Dissolve the desired amine and a base (e.g., TEA) in anhydrous DCM in a separate flask at 0°C.

-

Dissolve the crude acid chloride from Step 1 in anhydrous DCM and add it dropwise to the amine solution.

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor by TLC or LC-MS until the starting amine is consumed.

-

-

Work-up and Purification (Step 3):

-

Quench the reaction with water or saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide derivative.

-

-

Characterization (Step 4):

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Supplier and Procurement Information

3,4-Dichloroisothiazole-5-carboxylic acid is available from several chemical suppliers. Pricing is dependent on quantity and purity and is subject to change. Researchers should always request a certificate of analysis (CoA) to verify the identity and purity of the purchased material.

| Supplier | Example Pricing (USD) | Purity | Notes |

| Apollo Scientific | £15.00 (1g), £120.00 (25g) | 98% | Prices converted from GBP; stock levels vary.[9] |

| Sigma-Aldrich (Ambeed) | Price available upon login/quote | 97% | Sold through the Sigma-Aldrich marketplace.[8] |

| Oakwood Chemical | $47.00 (1g), $162.00 (5g) | Not specified | Check for current stock and pricing.[14] |

| CymitQuimica | €36.00 - €56.00 (1g) | 95% | Prices converted from EUR; multiple sources listed.[7] |

| ChemicalBook | $7.00/kg (bulk inquiry) | 99% | Lists multiple suppliers, pricing indicative of bulk orders.[13] |

Note: Prices are for illustrative purposes as of early 2026 and require verification at the time of purchase.

Safety, Handling, and Storage

Safety: According to supplier safety data, this compound is classified as a warning-level hazard.[8]

-

Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

Handling: Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Storage: Store in a tightly sealed container in a cool, dry place, preferably in a refrigerator at 2-8°C under an inert atmosphere to ensure long-term stability.[8]

References

-

Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews. 1

-

Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal. 3

-

Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie.

-

Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar.

-

Sasane, N. A., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry. 2

-

3,4-DICHLOROISOTHIAZOLE-5-CARBOXYLIC ACID. ChemicalBook.

-

CAS 18480-53-0: 3,4-Dichloro-5-isothiazolecarboxylic acid. CymitQuimica.

-

3,4-Dichloroisothiazole-5-carboxylic acid. Sigma-Aldrich.

-

3,4-dichloroisothiazole-5-carboxylic acid AldrichCPR. Sigma-Aldrich.

-

Preparation method of 3, 4-dichloro 5-cyanoisothiazole. Google Patents (CN109320472B).

-

18480-53-0 Cas No. | 3,4-Dichloroisothiazole-5-carboxylic acid. Apollo Scientific.

-

Stanovnik, B., et al. (2023). 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile. MDPI.

-

Isothiazolyl-benzoxazinones. ResearchOnline@JCU (WO 2004/046140 A1).

-

Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid. Google Patents (DE102005031348B4).

-

3,4-Dichloroisothiazole-5-carbonyl chloride. EvitaChem.

-

Ghafouri, H., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry.

-

Szymański, P., et al. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules.

-

Singh, G., et al. (2023). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. ResearchGate.

-

Machoń, Z. (1976). Synthesis and biological properties of derivatives of 3-methyl-5-aminoisothiazolo-4-carboxylic acid. Archivum Immunologiae et Therapiae Experimentalis.

-

3,4-Dichloroisothiazole-5-carboxylic acid. Oakwood Chemical.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CAS 18480-53-0: 3,4-Dichloro-5-isothiazolecarboxylic acid [cymitquimica.com]

- 8. 3,4-Dichloroisothiazole-5-carboxylic acid | 18480-53-0 [sigmaaldrich.com]

- 9. 18480-53-0 Cas No. | 3,4-Dichloroisothiazole-5-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 10. DE102005031348B4 - Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid - Google Patents [patents.google.com]

- 11. Buy 3,4-Dichloroisothiazole-5-carbonyl chloride (EVT-3190976) | 56914-82-0 [evitachem.com]

- 12. CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole - Google Patents [patents.google.com]

- 13. 3,4-DICHLOROISOTHIAZOLE-5-CARBOXYLIC ACID | 18480-53-0 [chemicalbook.com]

- 14. 3,4-Dichloroisothiazole-5-carboxylic acid [oakwoodchemical.com]

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of the 4-Cyanoisothiazole Core for Agrochemical Synthesis

Introduction

The isothiazole ring is a privileged five-membered sulfur- and nitrogen-containing heterocycle that serves as a cornerstone in modern agrochemical discovery.[1][2] Its derivatives are noted for their broad-spectrum biological activities, low toxicity, and capacity for diverse structural modifications.[1][2] A prominent example is the fungicide Isotianil, which contains a 3,4-dichloroisothiazole core and functions as a plant activator by inducing Systemic Acquired Resistance (SAR) in crops like rice.[3][4]

The 4-cyanoisothiazole scaffold, in particular, represents a versatile platform for the development of novel pesticides. The cyano group is not merely a placeholder; it is a powerful electron-withdrawing group that modulates the electronic properties of the isothiazole ring, influencing its reactivity and biological interactions. Furthermore, the nitrile functionality is a synthetically valuable handle that can be transformed into a variety of other essential groups, such as amides, carboxylic acids, and tetrazoles, which are prevalent in bioactive molecules.[5]

This guide provides an in-depth exploration of key synthetic strategies for the targeted functionalization of the 4-cyanoisothiazole core. We will detail field-proven and emergent protocols for derivatization at the C5 position through both classical cross-coupling and modern C-H activation, as well as strategic transformations of the C4-cyano group itself. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles to empower researchers in their synthesis campaigns.

Part 1: Functionalization at the C5 Position

The C5 position of the isothiazole ring is a primary site for modification. Its functionalization allows for the introduction of diverse aryl, heteroaryl, and alkynyl moieties, which can profoundly influence the molecule's spectrum of activity, systemic mobility, and metabolic stability in target crops and pests.

Strategy A: Palladium-Catalyzed Cross-Coupling of 5-Halo-4-cyanoisothiazole

The most robust and widely adopted method for C5 functionalization relies on palladium-catalyzed cross-coupling reactions starting from a 5-halo-4-cyanoisothiazole precursor (e.g., 5-bromo- or 5-chloro-4-cyanoisothiazole). The Suzuki-Miyaura and Sonogashira reactions are particularly powerful for creating C(sp²)–C(sp²) and C(sp²)–C(sp) bonds, respectively.[6][7]

Causality Behind Experimental Choices: The choice of a palladium catalyst, ligand, base, and solvent is critical for achieving high yields. Palladium(0) is the active catalytic species. Ligands, such as bulky, electron-rich phosphines (e.g., SPhos, XPhos), stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[8] The base (e.g., K₃PO₄, Cs₂CO₃) is essential for activating the organoboron reagent in Suzuki couplings and for deprotonating the terminal alkyne in Sonogashira reactions.[8][9]

This protocol describes the coupling of a 5-halo-4-cyanoisothiazole with various arylboronic acids. A precedent for this regioselective reaction has been established for the related 3,5-dichloro-4-cyanoisothiazole, where substitution occurs preferentially at the C5 position.[10]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura C5-Arylation.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried microwave vial equipped with a magnetic stir bar, add 5-bromo-4-cyanoisothiazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), SPhos (0.06 mmol, 6 mol%), and finely ground K₃PO₄ (3.0 mmol, 3.0 equiv).

-

Inert Atmosphere: Seal the vial with a septum and purge with argon for 10 minutes.

-

Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Reaction: Place the vial in a preheated oil bath at 100 °C (or use a microwave reactor set to 110 °C) and stir vigorously for 2-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 5-aryl-4-cyanoisothiazole product.

Representative Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid Partner | Catalyst System (mol%) | Base (equiv) | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Phenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (6) | K₃PO₄ (3) | 100 | 4 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | 90 | 12 | 80-92 |

| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | 110 | 6 | 75-88 |

| 4 | 4-Cyanophenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (6) | K₃PO₄ (3) | 110 | 5 | 82-93 |

| Yields are estimated based on analogous reactions with halo-heterocycles and should be optimized for specific substrates.[11][12] |

This protocol enables the introduction of a terminal alkyne, a valuable handle for further chemistry (e.g., click chemistry, cyclizations) or as a key pharmacophore itself. The reaction is co-catalyzed by palladium and copper(I).[7]

Step-by-Step Methodology:

-

Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add 5-bromo-4-cyanoisothiazole (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

-

Solvent and Reagent Addition: Add anhydrous, degassed THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv). Stir for 5 minutes, then add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise.

-

Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-24 hours, monitoring by TLC.

-

Work-up: Upon completion, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[13]

Strategy B: Direct C-H Functionalization at C5

Direct C–H activation is an increasingly important strategy that avoids the need for pre-halogenation of the substrate, thus improving atom and step economy.[14] For the 4-cyanoisothiazole core, the C5-H bond is the most likely site for activation due to its acidity and steric accessibility. Palladium-catalyzed direct arylation is a prime example of this approach.[15]

Causality Behind Experimental Choices: This reaction typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. The C5-H bond is the most acidic proton on the isothiazole ring, making it susceptible to deprotonation. The palladium catalyst, often in a higher oxidation state (Pd(II)), coordinates to the heterocycle, and a base (like potassium acetate or pivalate) assists in the C-H bond cleavage.[15] The choice of a phosphine-free system or one with specific ligands can be crucial for preventing catalyst deactivation and promoting the desired reactivity.[16]

Proposed Protocol: Palladium-Catalyzed Direct C5-Arylation

Experimental Workflow: Direct C-H Arylation

Caption: Workflow for Direct C-H Arylation at the C5 Position.

Step-by-Step Methodology:

-

Vessel Preparation: In a sealable reaction tube, combine 4-cyanoisothiazole (1.0 mmol, 1.0 equiv), the aryl bromide (1.5-2.0 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), K₂CO₃ (2.0 mmol, 2.0 equiv), and pivalic acid (0.3 mmol, 30 mol%) as an additive.

-

Inert Atmosphere: Seal the tube and purge with argon.

-

Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMA) (3 mL).

-

Reaction: Heat the mixture in an oil bath at 130 °C for 12-24 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Part 2: Transformations of the C4-Cyano Group

The cyano group at the C4 position is a versatile precursor to other functional groups critical for biological activity, such as amides and tetrazoles.

Strategy A: Conversion to Isothiazole-4-carboxamide

Amides are ubiquitous in agrochemicals due to their metabolic stability and ability to form crucial hydrogen bonds with biological targets. The conversion of the 4-cyano group to a 4-carboxamide is most reliably achieved in a two-step sequence: hydrolysis to the carboxylic acid, followed by amidation. Direct hydrolysis to the amide can be challenging, often requiring specific catalysts and conditions to prevent over-hydrolysis to the acid.[17][18]

Reaction Pathway: Nitrile to Amide Conversion

Caption: Two-step synthesis of amides from the cyano group.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 4-cyanoisothiazole (1.0 g, 9.08 mmol) in 6 M aqueous HCl (20 mL).

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-8 hours, until TLC analysis indicates complete consumption of the starting material.

-

Isolation: Cool the reaction mixture in an ice bath. The product, isothiazole-4-carboxylic acid, will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.[19]

Step-by-Step Methodology:

-

Acid Chloride Formation: To a solution of isothiazole-4-carboxylic acid (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL), add oxalyl chloride (1.2 mmol, 1.2 equiv) followed by a catalytic amount of DMF (1-2 drops).

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction is complete when gas evolution ceases.

-

Amidation: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. Dissolve the resulting crude acid chloride in fresh anhydrous dichloromethane (10 mL) and cool to 0 °C.

-

Amine Addition: In a separate flask, dissolve the desired amine (1.1 mmol, 1.1 equiv) and triethylamine (1.5 mmol, 1.5 equiv) in dichloromethane (5 mL). Add this solution dropwise to the cold acid chloride solution.

-

Final Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with dichloromethane. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.[20]

Strategy B: Conversion to Isothiazole-4-tetrazole

The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal and agrochemical chemistry. It offers similar acidic properties but can improve metabolic stability and cell membrane permeability. The conversion from a nitrile is a classic [3+2] cycloaddition.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-cyanoisothiazole (1.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL), add sodium azide (1.5 mmol, 1.5 equiv) and triethylamine hydrochloride (1.5 mmol, 1.5 equiv).

-

Reaction: Heat the mixture to 120 °C and stir for 12-24 hours in a sealed tube.

-

Work-up: Cool the reaction to room temperature. Carefully pour the mixture into water (20 mL) and acidify to pH ~2 with 2 M HCl.

-

Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the 5-(isothiazol-4-yl)-1H-tetrazole.

Conclusion

The 4-cyanoisothiazole core is a highly adaptable scaffold for the synthesis of novel agrochemicals. The strategic functionalization at the C5 position via palladium-catalyzed cross-coupling or direct C-H activation provides a powerful means to explore structure-activity relationships by introducing a wide array of substituents. Concurrently, the C4-cyano group serves as a versatile synthetic handle, enabling access to essential functionalities like amides and tetrazoles. The protocols detailed herein offer robust and reproducible methods for researchers to build diverse libraries of 4-cyanoisothiazole derivatives, paving the way for the discovery of the next generation of crop protection agents.

References

-

Wang, J., Liao, A., Guo, R. J., Ma, X., & Wu, J. (2025). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry, 73(1), 30–46. [Link]

-

Sumitomo Chemical. (2010). Applied Development of a Novel Fungicide Isotianil (Stout®). Sumitomo Kagaku. [Link]

-

Li, Y., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(70), 40065–40074. [Link]

-

Gunanathan, C., & eminently, J. (2018). Directing group strategies in catalytic sp2 C–H cyanations: scope, mechanism and limitations. Catalysis Science & Technology, 8(21), 5449-5465. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2) and C(sp3) Tosylates and Mesylates. Journal of the American Chemical Society, 130(49), 16484–16485. [Link]

-

Zhdankin, V. V., & Krasutsky, A. P. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 55(10), 927-947. [Link]

-

Vougioukalakis, G. C., et al. (2018). A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. European Journal of Organic Chemistry, 2018(44), 6134-6139. [Link]

-

Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

-

Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186. [Link]

-

Sambiagio, C., et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(17), 6603-6743. [Link]

-

Chemistry Steps. (2023). Converting Nitriles to Amides. Chemistry Steps. [Link]

-

Lee, J., et al. (2009). Water-Free Hydrolysis of Nitriles to Amides by a Nitrile-Catalyzed Reaction of Oximes. Organic Syntheses, 88, 91-100. [Link]

-

Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]

- 4. Directing group strategies in catalytic sp2 C–H cyanations: scope, mechanism and limitations - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Nitrile sulphides. Part 7. Synthesis of [1]benzopyrano[4,3-c]isothiazoles and isothiazolo[4,3-c]quinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. US4010173A - Synthesis of 4-cyanothiazoles - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]

- 13. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 14. diva-portal.org [diva-portal.org]

- 15. mdpi.com [mdpi.com]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Isotianil Utilizing 3,4-Dichloroisothiazole-5-Carboxylic Acid as a Key Intermediate

Introduction

Isotianil is a novel fungicide that functions as a plant defense inducer, rather than exhibiting direct antimicrobial activity.[1][2][3] It activates the plant's own systemic acquired resistance (SAR) mechanisms, preparing it to defend against a wide range of fungal and bacterial pathogens, most notably rice blast (Magnaporthe grisea).[2][4] This unique mode of action makes Isotianil a valuable tool in integrated pest management strategies, offering a differentiated approach compared to traditional fungicides that target pathogens directly.[2][3]

The synthesis of Isotianil involves the coupling of a substituted isothiazole core with an anthranilonitrile moiety. The key precursor for the isothiazole component is 3,4-dichloroisothiazole-5-carboxylic acid. This document provides a detailed guide for researchers and drug development professionals on the utilization of this intermediate in the synthesis of Isotianil.

Note on the Starting Material: This guide details the synthesis of Isotianil from 3,4-dichloroisothiazole-5-carboxylic acid , which is the widely documented and commercially relevant intermediate.[5][6][7][8] The user's query specified "3-chloro-4-cyanoisothiazole-5-carboxylic acid"; however, the established synthetic pathways to Isotianil proceed from the 3,4-dichloro derivative. The protocols herein are based on this established scientific literature.

Physicochemical Properties of the Key Intermediate

A thorough understanding of the starting material is critical for successful synthesis. The properties of 3,4-dichloroisothiazole-5-carboxylic acid are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 3,4-Dichloroisothiazole-5-carboxylic acid | [9][10][11] |

| CAS Number | 18480-53-0 | [9][10][11] |

| Molecular Formula | C₄HCl₂NO₂S | [9][12] |

| Molecular Weight | 198.03 g/mol | [9][10][12] |

| Appearance | Pale yellow to white solid | [9] |

| Purity | Typically ≥97% | [10] |

| Storage Conditions | 2-8°C, under inert atmosphere | [10] |

Overall Synthetic Pathway

The synthesis of Isotianil from 3,4-dichloroisothiazole-5-carboxylic acid is a two-step process. First, the carboxylic acid is activated by converting it into a more reactive acid chloride. Second, the acid chloride is reacted with 2-aminobenzonitrile (also known as 2-cyanoaniline) to form the final amide product, Isotianil.

Caption: Two-step synthesis of Isotianil.

Part 1: Protocol for the Synthesis of 3,4-Dichloroisothiazole-5-carbonyl chloride

This protocol details the conversion of the carboxylic acid to the corresponding acid chloride, a critical activation step. The use of thionyl chloride is a standard and effective method for this transformation, as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 3,4-Dichloroisothiazole-5-carboxylic acid | 18480-53-0 | 198.03 | 10.0 g | 1.0 |

| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 9.0 mL (14.8 g) | 2.5 |

| Toluene | 108-88-3 | 92.14 | 100 mL | - |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 2-3 drops | Catalytic |

Safety Precautions

-

Thionyl chloride is highly corrosive, toxic, and reacts violently with water. This reaction must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

-

The reaction releases HCl and SO₂ gases. Ensure the reaction setup includes a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize these acidic gases.

-

Toluene is flammable and has associated health risks. Avoid inhalation and skin contact.

Experimental Protocol

-

Reaction Setup:

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 3,4-dichloroisothiazole-5-carboxylic acid (10.0 g, 50.5 mmol).

-

Add toluene (100 mL) to the flask to create a slurry.

-

Connect the top of the reflux condenser to a gas trap.

-

-

Reagent Addition:

-

Begin stirring the mixture.

-

Add a catalytic amount of DMF (2-3 drops) to the slurry.

-

Slowly add thionyl chloride (9.0 mL, 124.8 mmol) to the mixture via the dropping funnel over a period of 15-20 minutes at room temperature. Gas evolution will be observed.

-

-

Reaction:

-

After the addition is complete, heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle.

-

Maintain the reflux for 2-3 hours. The reaction can be monitored by taking small aliquots and quenching with methanol to form the methyl ester, which can be analyzed by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.

-

-

Work-up and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is crucial to use a vacuum trap system that is resistant to acidic vapors.

-

The resulting crude 3,4-dichloroisothiazole-5-carbonyl chloride is typically an oily or solid residue and can often be used in the next step without further purification.

-

Part 2: Protocol for the Synthesis of Isotianil

This protocol describes the amide coupling reaction between the synthesized acid chloride and 2-aminobenzonitrile to yield Isotianil.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 3,4-Dichloroisothiazole-5-carbonyl chloride | - | 216.48 | ~10.9 g (from Part 1) | 1.0 |

| 2-Aminobenzonitrile | 1885-29-6 | 118.14 | 6.0 g (50.8 mmol) | 1.0 |

| Toluene or Ethyl Acetate | - | - | 150 mL | - |

| Triethylamine (Et₃N) or Pyridine | 121-44-8 | 101.19 | 7.5 mL (5.4 g) | 1.05 |

Safety Precautions

-

Handle all chemicals in a fume hood.

-

Wear appropriate PPE, including gloves and safety glasses.

-

2-Aminobenzonitrile and the amine bases (triethylamine/pyridine) are toxic and should be handled with care.

Experimental Protocol

-

Reaction Setup:

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminobenzonitrile (6.0 g, 50.8 mmol) and triethylamine (7.5 mL, 53.3 mmol) in toluene or ethyl acetate (100 mL).

-

Cool the solution to 0-5°C using an ice bath.

-

-

Reagent Addition:

-

Dissolve the crude 3,4-dichloroisothiazole-5-carbonyl chloride from Part 1 in 50 mL of the same solvent (toluene or ethyl acetate).

-

Add this solution dropwise to the cooled amine solution over 30-45 minutes, maintaining the internal temperature below 10°C. A precipitate (triethylamine hydrochloride) will form.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture at room temperature for an additional 4-6 hours to ensure the reaction goes to completion. Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the salt with a small amount of the solvent.

-

Combine the filtrate and washings. Wash the organic solution sequentially with 1 M HCl (2 x 50 mL), water (50 mL), and saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

-

Crystallization:

-

The resulting crude solid is Isotianil. Recrystallize the product from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to obtain pure Isotianil as a white crystalline powder.[13]

-

Dry the purified crystals in a vacuum oven. The expected melting point is approximately 193°C.[13]

-

Experimental Workflow Visualization

Caption: Laboratory workflow for Isotianil synthesis.

References

- Routine Start® I SeedGrowth. (n.d.). Bayer.

- Public Release Summary on new active constituent isotianil in the product Routine 200 SC Fungicide. (2022, February 15). Australian Pesticides and Veterinary Medicines Authority (APVMA).

- Isotianil | Plant Defense Inducer. (n.d.). MedchemExpress.com.

- Applied Development of a Novel Fungicide Isotianil (Stout®). (2011). Sumitomo Kagaku.

- Bio-efficacy and phytotoxicity of novel fungicide Isotianil 7% + Fosetyl Al 70% WG in pomegranate. (2025, January 20). AWS.

- Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. (n.d.). RSC Publishing.

- Process for preparing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide. (n.d.). Google Patents.

- Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019, October 17). Who we serve.

- Synthesis and fungicidal activity of 3,4-dichloroisothiazole based strobilurins as potent fungicide candidates. (2017, January 13). SciSpace.

- Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. (n.d.). PMC.

- 3,4-Dichloro-5-isothiazolecarboxylic acid. (n.d.). CymitQuimica.

- 3,4-Dichloroisothiazole-5-carboxylic acid | 18480-53-0. (n.d.). Sigma-Aldrich.

- 3,4-DICHLOROISOTHIAZOLE-5-CARBOXYLIC ACID | 18480-53-0. (n.d.). ChemicalBook.

- 4,5-Dichloroisothiazole-3-carboxylic acid | C4HCl2NO2S | CID 1244565. (n.d.). PubChem.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 4. seedgrowth.bayer.com [seedgrowth.bayer.com]

- 5. WO2018228984A1 - Process for preparing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide - Google Patents [patents.google.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. scispace.com [scispace.com]

- 8. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS 18480-53-0: 3,4-Dichloro-5-isothiazolecarboxylic acid [cymitquimica.com]

- 10. 3,4-Dichloroisothiazole-5-carboxylic acid | 18480-53-0 [sigmaaldrich.com]

- 11. 3,4-DICHLOROISOTHIAZOLE-5-CARBOXYLIC ACID | 18480-53-0 [chemicalbook.com]

- 12. 4,5-Dichloroisothiazole-3-carboxylic acid | C4HCl2NO2S | CID 1244565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. apvma.gov.au [apvma.gov.au]

Application Notes and Protocols for the Decarboxylation of 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Decarboxylation in Thiazole Chemistry

The 1,2-thiazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The decarboxylation of 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid is a critical transformation, yielding 3-chloro-4-cyano-1,2-thiazole, a potentially valuable building block for the synthesis of novel therapeutic agents. The presence of the chloro and cyano groups offers versatile handles for further functionalization, making the efficient removal of the carboxylic acid group a key step in unlocking the synthetic potential of this intermediate.

This document provides a comprehensive guide to various methods for the decarboxylation of 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid. It is designed to equip researchers with the theoretical understanding and practical protocols necessary to select and execute the optimal decarboxylation strategy for their specific research needs. The methods discussed herein are based on established principles of organic chemistry and have been adapted for the specific electronic nature of the target substrate.

Method 1: Thermal Decarboxylation

Thermal decarboxylation is often the simplest method, relying on heat to extrude carbon dioxide. The ease of this reaction is highly dependent on the stability of the carbanionic intermediate formed upon CO₂ loss. For heteroaromatic carboxylic acids, the stability of this intermediate is influenced by the electronics of the ring system.[1][2] The electron-withdrawing nature of the thiazole ring, further enhanced by the chloro and cyano substituents, should facilitate the decarboxylation of 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid.

Causality Behind Experimental Choices

The choice of a high-boiling point, inert solvent is crucial to reach the required activation energy for decarboxylation without participating in side reactions. Quinoline is a common choice due to its high boiling point and its ability to act as a weak base, which can facilitate the reaction. The addition of a copper catalyst can significantly lower the reaction temperature and improve the yield by stabilizing the transition state.

Experimental Protocol: Thermal Decarboxylation

Materials:

-